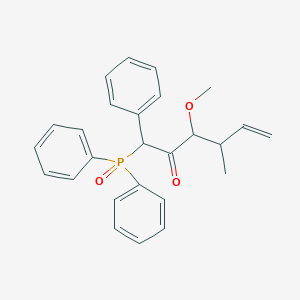
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as alkylation, phosphorylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These methods ensure consistent quality and reduce the environmental impact of the production process.
Chemical Reactions Analysis
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different phosphine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of specialty chemicals and materials with advanced properties.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in binding to active sites, while the methoxy and phenyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one can be compared with other similar compounds, such as:
Diphenylphosphoryl azide: Known for its use in organic synthesis and as a reagent for the formation of azides.
Diphenylphosphoryl thiosemicarbazide: Used in the synthesis of heterocyclic compounds and as an intermediate in pharmaceutical production.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
106315-57-5 |
|---|---|
Molecular Formula |
C26H27O3P |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-diphenylphosphoryl-3-methoxy-4-methyl-1-phenylhex-5-en-2-one |
InChI |
InChI=1S/C26H27O3P/c1-4-20(2)25(29-3)24(27)26(21-14-8-5-9-15-21)30(28,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-20,25-26H,1H2,2-3H3 |
InChI Key |
PLVPPFWHDRLHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C(=O)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


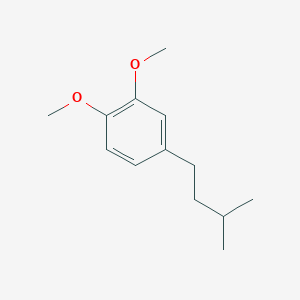
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
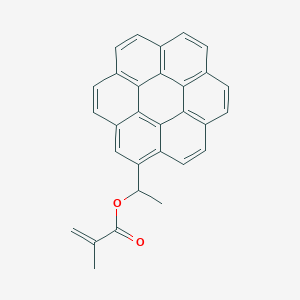
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
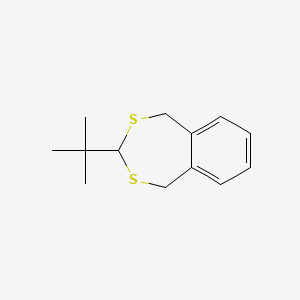

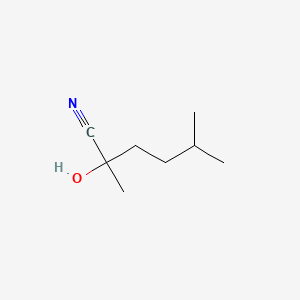

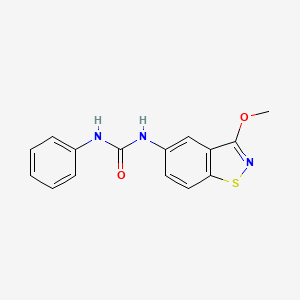
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
